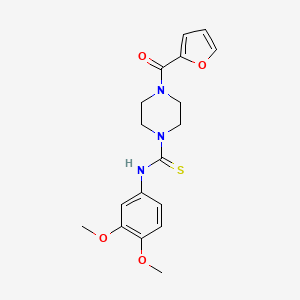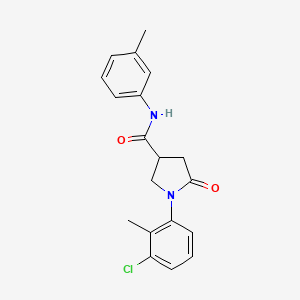![molecular formula C18H19N3O5 B4120071 methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4120071.png)
methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate
説明
Methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as MFPB, is a chemical compound that has gained significant attention in the field of scientific research. The compound is a potent antagonist of the dopamine D3 receptor and has been used in several studies to investigate the role of this receptor in various physiological and pathological processes.
作用機序
Methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, thereby blocking its action. The D3 receptor is predominantly expressed in the mesolimbic and mesocortical regions of the brain and is involved in the regulation of reward, motivation, and emotional processing.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the nucleus accumbens, which is a key component of the brain's reward system. This compound also reduces the locomotor activity and stereotypy induced by dopamine agonists. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
Methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages for lab experiments. It is a highly selective and potent antagonist of the dopamine D3 receptor, making it a valuable tool for studying this receptor subtype. This compound has also been shown to have good brain penetration, which is important for studying the role of the D3 receptor in the brain. However, this compound has some limitations as well. It has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, this compound can have off-target effects on other receptors, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate. One area of interest is the role of the dopamine D3 receptor in drug addiction. This compound has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that the D3 receptor may be a potential target for the treatment of addiction. Another area of interest is the role of the D3 receptor in schizophrenia. This compound has been shown to improve cognitive deficits in animal models of schizophrenia, suggesting that targeting the D3 receptor may be a potential therapeutic strategy. Finally, there is interest in developing more selective and longer-lasting antagonists of the D3 receptor, which could have important clinical implications.
In conclusion, this compound is a valuable tool for studying the dopamine D3 receptor and its role in various physiological and pathological processes. The compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could have important implications for the treatment of addiction, schizophrenia, and other neurological disorders.
科学的研究の応用
Methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate has been extensively used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes. It has been shown to have high selectivity and affinity for the D3 receptor, making it a valuable tool for studying this receptor subtype. This compound has been used in studies related to drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
methyl 2-[[4-(furan-2-carbonyl)piperazine-1-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-25-17(23)13-5-2-3-6-14(13)19-18(24)21-10-8-20(9-11-21)16(22)15-7-4-12-26-15/h2-7,12H,8-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXNVTIISTWIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2,4-dimethylbenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4120039.png)

![7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120051.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4120056.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120059.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-benzyl-3-chlorobenzenesulfonamide](/img/structure/B4120065.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4120075.png)
![methyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4120077.png)


![methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]amino}benzoate](/img/structure/B4120103.png)
![methyl 5-ethyl-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120114.png)